Ethyl 3-(bromomethyl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(bromomethyl)hexanoate is an organic compound with the molecular formula C9H17BrO2. It is a brominated ester, often used as an intermediate in organic synthesis. This compound is particularly notable for its role in the synthesis of various pharmaceuticals, including the antiepileptic drug brivaracetam .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(bromomethyl)hexanoate can be synthesized through the esterification of 3-(bromomethyl)hexanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(bromomethyl)hexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted hexanoates.
Reduction: Formation of 3-(bromomethyl)hexanol.
Oxidation: Formation of 3-(bromomethyl)hexanoic acid.
Scientific Research Applications
Ethyl 3-(bromomethyl)hexanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: An intermediate in the synthesis of pharmaceuticals, particularly antiepileptic drugs like brivaracetam.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The primary mechanism of action of ethyl 3-(bromomethyl)hexanoate involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. For instance, in the synthesis of brivaracetam, it undergoes nucleophilic substitution to form the final drug product. The molecular targets and pathways involved in its action are primarily related to its transformation into bioactive compounds .
Comparison with Similar Compounds
- Ethyl 3-(chloromethyl)hexanoate
- Ethyl 3-(iodomethyl)hexanoate
- Ethyl 3-(hydroxymethyl)hexanoate
Comparison: Ethyl 3-(bromomethyl)hexanoate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The hydroxymethyl derivative, on the other hand, is less reactive but can undergo different types of reactions, such as oxidation to form aldehydes or carboxylic acids .
Properties
IUPAC Name |
ethyl 3-(bromomethyl)hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-3-5-8(7-10)6-9(11)12-4-2/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWPILIRWIBGKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OCC)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.